8-Oxo-8-phenyloctanoic acid

CAS No.: 24314-23-6

Cat. No.: VC2130996

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24314-23-6 |

|---|---|

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 8-oxo-8-phenyloctanoic acid |

| Standard InChI | InChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17) |

| Standard InChI Key | UMCSRRHQLAVYRS-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |

Introduction

Structural Information

Chemical Identity

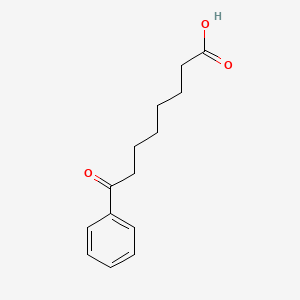

8-Oxo-8-phenyloctanoic acid is identified by the molecular formula C14H18O3 and has a molecular weight of 234.29 g/mol. The compound features a phenyl ring attached to a ketone functional group, which connects to a seven-carbon chain terminating with a carboxylic acid group.

The structural representation can be expressed through various chemical notations, including SMILES (C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O) and InChI (InChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17)) . Its InChIKey is UMCSRRHQLAVYRS-UHFFFAOYSA-N, providing a unique identifier for database searches .

Identification Numbers

Physical and Chemical Properties

Physical Characteristics

8-Oxo-8-phenyloctanoic acid appears as a white solid in its pure form . Commercial preparations typically achieve a purity of approximately 97% . The compound is synthesized for research applications and is primarily used in laboratory settings.

Spectroscopic Properties

Mass spectrometry data provides important information about the compound's behavior under different ionization conditions. The predicted collision cross-section (CCS) values for various adducts are presented in Table 1.

Table 1: Predicted Collision Cross Section Data for 8-Oxo-8-phenyloctanoic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 235.13288 | 155.4 |

| [M+Na]+ | 257.11482 | 165.8 |

| [M+NH4]+ | 252.15942 | 161.9 |

| [M+K]+ | 273.08876 | 159.8 |

| [M-H]- | 233.11832 | 155.6 |

| [M+Na-2H]- | 255.10027 | 159.9 |

| [M]+ | 234.12505 | 156.6 |

| [M]- | 234.12615 | 156.6 |

These collision cross-section values are essential for mass spectrometry-based identification and characterization of the compound .

Applications in Research and Industry

Pharmaceutical Applications

8-Oxo-8-phenyloctanoic acid serves as an important intermediate in the production of various pharmaceutical agents. Its structural features—combining an aromatic ring, ketone functionality, and carboxylic acid group—make it a versatile building block for medicinal chemistry applications. The presence of multiple functional groups provides synthetic handles for further modification and development of bioactive compounds.

Role in Organic Synthesis

Beyond pharmaceuticals, 8-oxo-8-phenyloctanoic acid functions as an intermediate in organic synthesis more broadly. Its bifunctional nature, with reactive sites at both the ketone and carboxylic acid positions, allows it to participate in diverse chemical transformations for creating more complex molecular structures.

The compound can undergo numerous reactions typical of ketones (reduction, condensation, addition) and carboxylic acids (esterification, amidation, reduction), making it a flexible starting material for synthetic chemists.

Comparative Analysis with Related Compounds

The structural framework of 8-oxo-8-phenyloctanoic acid serves as a platform for developing more complex derivatives with enhanced or specialized properties. For instance, substitution patterns on the phenyl ring can significantly alter the compound's physical properties and biological activities.

A related compound, 8-oxo-8-(4-pentyloxyphenyl)octanoic acid, which contains an additional pentyloxy substituent on the phenyl ring, has been studied for its biological properties. Although this is a distinct compound, it illustrates how modifications to the basic scaffold of 8-oxo-8-phenyloctanoic acid can lead to molecules with specific biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume